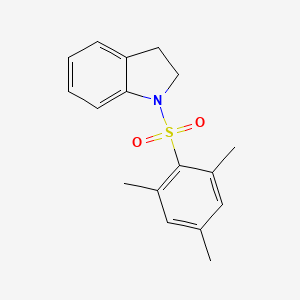

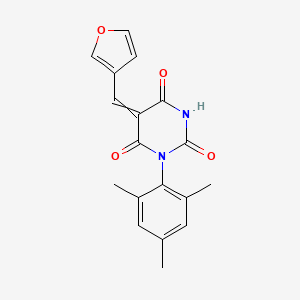

![molecular formula C15H14FN5OS2 B5504579 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound and related derivatives typically involves multiple steps, including the reaction of specific aryl and alkyl groups with chloroacetamides or thiourea, among other starting materials. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been achieved, highlighting the diversity of structures that can be synthesized from similar starting materials (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized by various spectroscopic methods, including MS, IR, CHN, and 1H NMR. The detailed structural analysis allows for a deep understanding of the compound's configuration and its potential interactions at the molecular level. The isostructural nature of certain derivatives has been confirmed through single crystal diffraction, demonstrating the planarity of the molecule apart from specific groups which may be oriented differently (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various reactions, forming new derivatives with potential biological activities. For example, the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole compounds have shown that these derivatives can exhibit significant antimicrobial properties, influenced by the presence of fluorine atoms and specific substituents (Parikh & Joshi, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure have been studied for these compounds. The crystallization and determination of the crystal structure provide insights into the molecular arrangement and potential intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various substrates, are central to the application of these compounds in research and development. The modification and functionalization of the molecular structure allow for the creation of derivatives with targeted properties and activities. For instance, the substitution of the acetamide group with alkylurea has been explored to modify the PI3K inhibitory activity and reduce toxicity, illustrating the versatility of the chemical framework (Wang et al., 2015).

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to the one , have shown promising anticancer activity. These compounds were studied for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, revealing selective cytotoxicity and the potential for inducing apoptosis in cancer cells (Evren et al., 2019).

Antimicrobial and Antifungal Properties

Research into thiazolidin-4-one derivatives, including those with acetamide groups, has demonstrated significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents (Baviskar et al., 2013).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds have been synthesized and found to exhibit potent antifungal and apoptotic effects against Candida species. These findings highlight the compound's relevance in addressing fungal infections and their mechanism of action, potentially through inducing apoptosis in fungal cells (Çavușoğlu et al., 2018).

Structural and Antimicrobial Screening

Further, compounds containing the 1,2,4-triazole moiety have been synthesized and screened for their antimicrobial properties, indicating the versatility of this structural feature in contributing to biological activity. Such studies underscore the importance of structural elucidation in understanding the activity spectrum of new chemical entities (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name |

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5OS2/c1-9-7-23-14(17-9)18-12(22)8-24-15-20-19-13(21(15)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPNQVXYXOWMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

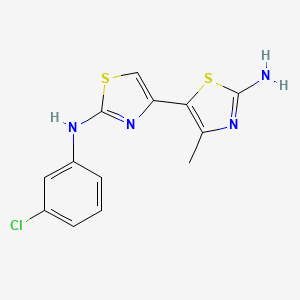

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)

![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)